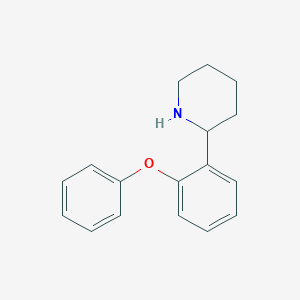

2-(2-Phenoxyphenyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Phenoxyphenyl)piperidine” is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidines has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

Piperidine is a clear, colorless, and flammable liquid that produces vapors that reach explosive concentrations at room temperature . Piperidine has a dissociation constant (pK b) of 2.88 and a pH of 12.6 (100 g/L, 20°C) .

Aplicaciones Científicas De Investigación

Phenylpropionamides and Piperidine Derivatives in Medicinal Plants

The fruit of Ailanthus altissima, a medicinal plant, contains phenylpropionamides, piperidine, and phenolic derivatives. Among the identified compounds, a piperidine derivative known as 2β-carboxyl-piperidine-4β-acetic acid methyl ester was isolated and its inhibitory activity against Tobacco mosaic virus (TMV) was evaluated. Although this particular piperidine derivative did not show significant inhibitory activity against TMV, other compounds isolated from the plant, such as arbutin and corilagin, demonstrated moderate inhibition (Ni, J., Shi, Jian-Ting, Tan, Q., & Chen, Qijian, 2017).

Piperidine in Chemical Structure and Properties Analysis

In a structural analysis study, an alkylaminophenol compound, specifically 2(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, was synthesized and analyzed using various spectroscopic methods. The compound demonstrated high antioxidant potential, suggesting it could be a promising biologically active drug. Theoretical data supported the experimental findings, providing insights into the compound's electronic and structural properties (Ulaş, Y., 2020).

Piperidine Derivatives in Drug Development

A chapter specifically discussed various piperidine derivatives, their synthesis, pharmacological properties, and use in drug development. It highlighted derivatives such as trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol, among others, showcasing the broad application of piperidine structures in pharmaceuticals (Vardanyan, R., 2018).

Piperidine-Based Anti-Inflammatory Compounds

Research highlighted the development of novel benzimidazole piperidine and phenoxy pyridine derivatives aiming for selective COX-2 inhibition to achieve anti-inflammatory efficacy with minimal adverse effects. Two new compounds were identified as promising nonsteroidal anti-inflammatory drugs (NSAIDs) based on their selectivity, drug-likeness, lack of cytotoxicity, and effective relief of paw edema in rat models without notable side effects on the stomach (Burayk, Shady, Oh‐hashi, K., & Kandeel, M., 2022).

Piperidine in Crystal Structure Analysis

Two biologically active derivatives of 1,2,4-triazoles, involving piperidine structures, were synthesized and structurally characterized. These structures exhibited various intermolecular interactions, contributing significantly to molecular packing. The nature of these interactions was evaluated computationally, shedding light on the role of piperidine in the structural configuration of these compounds (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2017).

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Phenoxyphenyl)piperidine is the Norepinephrine transporter (NET), also known as Solute carrier family 6 member 2 . This transporter plays a crucial role in terminating the action of noradrenaline by facilitating its high-affinity sodium-dependent reuptake into presynaptic terminals .

Biochemical Pathways

This compound affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways play a significant role in cell proliferation, apoptosis, and other cellular functions .

Pharmacokinetics

It is known that piperidine derivatives, in general, have been observed to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer potential. It has been observed to regulate several crucial signaling pathways, leading to inhibition of cell migration and cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Análisis Bioquímico

Biochemical Properties

2-(2-Phenoxyphenyl)piperidine, like other piperidine derivatives, is expected to interact with various enzymes, proteins, and other biomolecules. Piperidine derivatives have been observed to exhibit anticancer potential, interacting with crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These interactions lead to the inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Cellular Effects

The cellular effects of this compound are not fully understood yet. Piperidine derivatives have been observed to have significant effects on various types of cells. For instance, they have shown potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . They influence cell function by regulating crucial signaling pathways and affecting gene expression .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully known. Piperidine derivatives have been observed to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Piperidine derivatives have been observed to exhibit various effects over time in laboratory settings. For instance, they have shown potential against various types of cancers

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Piperidine derivatives have been observed to exhibit various effects at different dosages in animal models. For instance, piperine, a piperidine alkaloid, has been observed to exhibit remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities at specific doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Piperidine derivatives have been observed to be involved in various metabolic pathways. For instance, piperidine is involved in ring contraction mediated by cytochrome P450 enzymes .

Transport and Distribution

Piperidine derivatives have been observed to exhibit various effects on their localization or accumulation .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Propiedades

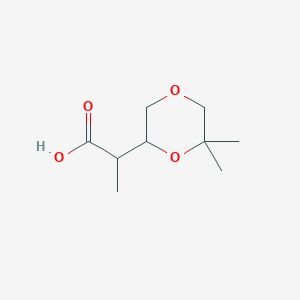

IUPAC Name |

2-(2-phenoxyphenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18-16/h1-5,8-10,12,16,18H,6-7,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVUXUPEXBSDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide](/img/structure/B2625197.png)

![1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid](/img/structure/B2625199.png)

![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)

![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2625205.png)

![5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625207.png)

![4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2625212.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2625215.png)